Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- is a chemical compound with the molecular formula C14H9Cl3I2 This compound is characterized by the presence of two iodophenyl groups and three chlorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- typically involves the iodination of a precursor compound. One common method is the sequential diazotization–iodination of 9,9-bis(4-aminophenyl)xanthene with a KI/NaNO2/p-TsOH system in acetonitrile at room temperature . This process results in the formation of the desired iodinated product.
Industrial Production Methods
Industrial production of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- may involve large-scale iodination reactions using similar methods as described above. The use of palladium-catalyzed carbonylation polymerization is another effective method for producing related compounds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The iodophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- involves its interaction with specific molecular targets and pathways. The iodophenyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-iodophenyl)xanthene: A similar compound with two iodophenyl groups attached to a xanthene backbone.
1,2-Bis[di(2,6-dimethylphenyl)phosphino]ethane: Another compound with a similar structure but different functional groups.
Uniqueness
Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- is unique due to the presence of both iodophenyl and trichloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
3972-13-2 |
---|---|
Molecular Formula |
C14H9Cl3I2 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI Key |
CLPVQCQBVPUQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.